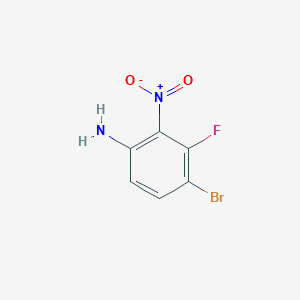

4-Bromo-3-fluoro-2-nitroaniline

描述

4-Bromo-3-fluoro-2-nitroaniline (CAS 886762-75-0) is an aromatic compound with the molecular formula C₆H₄BrFN₂O₂ and a molecular weight of 235.01 g/mol. It features a nitro (-NO₂) group at the 2-position, bromine at the 4-position, and fluorine at the 3-position on the aniline backbone. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

4-bromo-3-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMANVRIDHGRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382470 | |

| Record name | 4-bromo-3-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-75-0 | |

| Record name | 4-Bromo-3-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the amino group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Bromination: The nitroaniline derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like N,N-dimethylformamide (DMF) at low temperatures (0°C to room temperature) to introduce the bromine atom at the para position relative to the amino group

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

4-Bromo-3-fluoro-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.

Major Products Formed

Reduction: 4-Bromo-3-fluoro-2-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 4-Bromo-3-fluoro-2-nitrosoaniline or this compound.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that 4-bromo-3-fluoro-2-nitroaniline and its derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, derivatives of nitroanilines have been reported to inhibit critical pathways related to cancer progression, such as the NF-kB transcription pathway.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Nitroaniline derivatives have demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations (as low as 4 μg/mL) . This suggests that structural modifications around the nitroaniline core can lead to effective antitubercular agents.

1.3 Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

- Substituent Effects : The presence of halogen atoms (bromine and fluorine) on the aromatic ring significantly impacts the compound's reactivity and biological efficacy.

- Functional Group Variation : The introduction of different functional groups can modulate the lipophilicity and overall biological profile of the compound, affecting its interaction with biological targets.

Material Science

2.1 Nonlinear Optical (NLO) Applications

Research into the nonlinear optical properties of compounds related to this compound suggests potential applications in photonics and optoelectronics. The molecular structure allows for significant interactions with light, making it a candidate for NLO materials which are essential for developing advanced optical devices.

Synthesis of Derivatives

This compound serves as an important precursor in the synthesis of various other chemical entities. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis. The compound's reactivity can be harnessed to create more complex molecules with desired pharmacological properties .

Cytotoxicity in Cancer Models

A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines, demonstrating moderate cytotoxicity that indicates potential for further development as an anticancer agent.

Antimicrobial Testing

In a series of tests against various bacterial strains, modifications similar to those found in this compound yielded improved efficacy against resistant strains of M. tuberculosis. These findings highlight the potential for developing new antitubercular agents through structural optimization .

Data Tables

| Compound Name | Structure | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 4 | Antimicrobial |

| Piperidine derivative | - | Varies | Anticancer |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | - | 16 | Antitubercular |

作用机制

The mechanism of action of 4-Bromo-3-fluoro-2-nitroaniline depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can covalently modify amino acid residues in proteins, affecting their function .

相似化合物的比较

Research Implications

- Synthetic Utility : The electron-withdrawing nitro group in this compound directs further substitution reactions to specific aromatic positions, enabling controlled synthesis of complex molecules .

- Safety Considerations : Handling requires stringent precautions (e.g., inert atmosphere storage) compared to less hazardous analogues like 4-bromo-3-methylaniline .

生物活性

4-Bromo-3-fluoro-2-nitroaniline is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C7H6BrF N2O2

Molecular Weight: 232.04 g/mol

The compound features a bromine atom at the para position, a fluorine atom at the meta position, and a nitro group at the ortho position relative to the amine group. This unique arrangement of functional groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can be reduced to an amine. This reduction can lead to various biological effects, including:

- Enzyme Interaction: Nitroanilines are known to interact with enzymes and proteins, potentially affecting metabolic pathways.

- Oxidative Stress: The compound may induce oxidative stress through reactive oxygen species (ROS) generation.

- DNA Damage: There is evidence suggesting that nitro compounds can cause DNA damage, which may have implications for carcinogenicity.

Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor activities. For example, derivatives containing nitro groups have shown varying degrees of cytotoxicity against different tumor cell lines. While specific data on this compound is scarce, it is hypothesized that its structural characteristics may confer some level of antitumor activity .

Case Studies and Research Findings

- Synthesis and Evaluation:

- Molecular Docking Studies:

Comparative Analysis

| Compound Name | Antimicrobial Activity | Antitumor Activity | Notes |

|---|---|---|---|

| This compound | Potentially active | Hypothetical | Limited direct studies available |

| 4-Bromo-2-chloro-3-fluoro-6-nitroaniline | Significant | Moderate | Stronger evidence for biological activity |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | Potent (MIC 4 μg/mL) | None reported | Effective against M. tuberculosis |

常见问题

Q. What are the recommended synthetic routes for 4-bromo-3-fluoro-2-nitroaniline, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves sequential halogenation, nitration, and functional group protection. For example:

Halogenation: Bromination of 3-fluoroaniline derivatives using brominating agents (e.g., Br₂ in glacial acetic acid) under controlled temperatures (0–5°C) to avoid over-bromination.

Nitration: Introduction of the nitro group via mixed acid (H₂SO₄/HNO₃) at low temperatures (≤10°C) to prevent decomposition .

Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) and confirm purity via melting point (mp ~128–132°C, though discrepancies exist in literature ).

Q. How can structural characterization of this compound be performed to resolve ambiguities in crystallographic data?

Methodological Answer:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in unit cell parameters. For example, compare experimental data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized structures .

- Spectroscopy: Confirm substituent positions via and NMR (e.g., deshielded aromatic protons near nitro/bromo groups) and FTIR (asymmetric NO₂ stretching ~1520 cm⁻¹) .

- Mass spectrometry: Validate molecular weight (m/z 235.01 [M⁺]) and isotopic patterns (Br/F signatures) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions, and what experimental controls are needed to mitigate side reactions?

Methodological Answer:

- Mechanistic studies: The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution but deactivating it for electrophilic reactions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., K₂CO₃) to prevent nitro group reduction .

- Side reaction mitigation: Monitor for dehalogenation byproducts (e.g., 3-fluoro-2-nitroaniline) via GC-MS. Use inert atmospheres (Ar/N₂) to suppress oxidative side reactions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound across literature sources?

Methodological Answer:

- Reproducibility testing: Synthesize the compound using multiple routes (e.g., direct nitration vs. halogen exchange) and compare mp data. For example, discrepancies between mp 128–132°C and 137–141°C may arise from polymorphic forms or impurities.

- DSC/TGA analysis: Perform differential scanning calorimetry to identify phase transitions or decomposition events. Cross-reference with variable-temperature XRD to detect structural changes .

Q. What computational methods are suitable for predicting the environmental persistence and toxicity of this compound?

Methodological Answer:

- QSAR modeling: Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms). Validate with experimental microtox assays .

- Density functional theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity with environmental oxidants (e.g., hydroxyl radicals). Compare with nitroaniline derivatives to identify structure-activity relationships .

Safety and Handling

Q. What safety protocols are critical when handling this compound due to its nitro and halogen substituents?

Methodological Answer:

- Explosivity risk: Avoid grinding or heating dry powders. Use wetting agents (e.g., 20% water) during storage .

- Toxicology: Wear nitrile gloves and FFP3 masks to prevent dermal/respiratory exposure. Monitor for methemoglobinemia symptoms (cyanosis, headache) in case of accidental ingestion .

- Waste disposal: Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before aqueous disposal. Follow EPA guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。